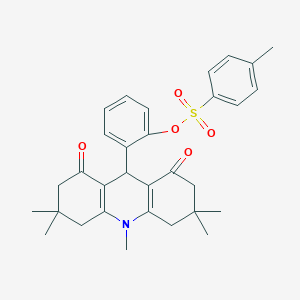
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate, also known as PMA, is a synthetic compound that has been widely used in scientific research. PMA is a derivative of acridine, a heterocyclic organic compound that has been used in the development of antiseptics, dyes, and drugs. PMA is a potent activator of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate activates PKC by binding to the regulatory domain of the enzyme, leading to a conformational change that exposes the catalytic domain. The catalytic domain of PKC then phosphorylates various substrates, leading to downstream effects on cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate both conventional and novel isoforms of PKC.
Biochemical and Physiological Effects:
The activation of PKC by 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell proliferation, differentiation, and apoptosis in various cell types. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been shown to modulate ion channels, leading to changes in membrane potential and calcium signaling. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the effects of PKC activation on neurotransmitter release, synaptic plasticity, and learning and memory.
实验室实验的优点和局限性
One of the advantages of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in lab experiments is its potency and specificity in activating PKC. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC at low concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate is its potential toxicity at high concentrations. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell death in some cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate. One area of interest is the development of more potent and selective PKC activators that can be used to study the role of PKC in various cellular processes. Another area of interest is the development of PKC inhibitors that can be used to treat various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in combination with other compounds, such as ion channel modulators or neurotransmitter agonists, may provide insights into the complex interactions between PKC and other signaling pathways.
合成方法
The synthesis of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate involves the reaction of 2-(3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate with anhydrous hydrogen fluoride (HF) in the presence of boron trifluoride etherate (BF3.OEt2). The reaction yields 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate as a yellow solid, which can be purified by recrystallization from ethanol.
科学研究应用
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC in a dose-dependent manner, leading to the phosphorylation of various substrates. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the mechanism of action of PKC in signal transduction pathways, cell cycle regulation, and apoptosis. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been used to study the effects of PKC activation on gene expression and protein synthesis.
属性
产品名称 |
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate |
|---|---|
分子式 |
C31H35NO5S |
分子量 |
533.7 g/mol |
IUPAC 名称 |
[2-(3,3,6,6,10-pentamethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H35NO5S/c1-19-11-13-20(14-12-19)38(35,36)37-26-10-8-7-9-21(26)27-28-22(15-30(2,3)17-24(28)33)32(6)23-16-31(4,5)18-25(34)29(23)27/h7-14,27H,15-18H2,1-6H3 |
InChI 键 |
VNQZRLXVNVLLBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300713.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)
![4-Chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300719.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-4-methylbenzoic acid](/img/structure/B300720.png)
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300722.png)
![2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300724.png)
![2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300725.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300726.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300731.png)
![2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300734.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300736.png)